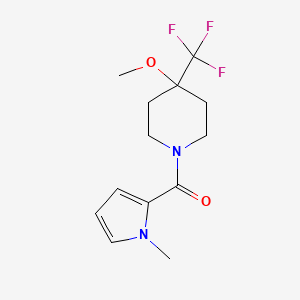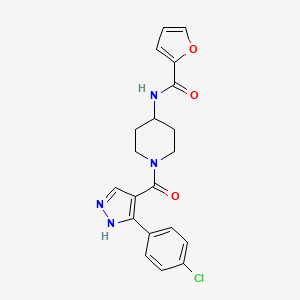
N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as TEPO, is a chemical compound that has gained significant interest in scientific research due to its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Orexin Receptor Antagonism and Sleep Modulation
Research indicates that targeting orexin receptors, which play a significant role in wakefulness, can influence sleep patterns. The blockade of orexin-2 receptors (OX2R) with specific antagonists like N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives has been shown to decrease sleep latency and increase both nonrapid eye movement and rapid eye movement sleep time. These effects suggest a potential application in treating sleep disorders through the modulation of the orexin system and its associated neurotransmitter release, highlighting the role of orexin receptors in sleep-wake regulation (Dugovic et al., 2009).
Anticancer Activity
The design and synthesis of compounds containing the N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide scaffold have shown promising results in anticancer activity. Specifically, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure have been evaluated against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. These compounds exhibit moderate to high levels of antitumor activities, suggesting their potential as anticancer agents. The mechanism of action for selected compounds involves cell cycle arrest and induction of apoptosis, indicating a promising avenue for cancer therapy research (Fang et al., 2016).
Neuropharmacological Applications
The structural features of N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives align with their potential neuropharmacological applications. For instance, derivatives have been studied for their dopamine agonist properties, offering insights into their use in neurological disorders that benefit from dopaminergic modulation. The synthesis and examination of similar tetrahydroisoquinoline derivatives reveal their ability to act like dopamine in certain biological assays, suggesting roles in treating conditions like Parkinson's disease or dopamine-related disorders (Jacob et al., 1981).
Selectivity for Actinides in Nuclear Waste Management
Compounds with the N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide structure have been investigated for their potential in selective actinide extraction over lanthanides, crucial for nuclear waste management. Studies demonstrate the efficiency and selectivity of these compounds in extracting uranium (UO2 2+) from highly acidic media, offering a promising approach for the separation and recovery of valuable actinides from spent nuclear fuel or environmental remediation efforts (Zhang et al., 2016).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-19-8-11-21(12-9-19)27-25(30)26(31)28-22-13-10-20-5-4-16-29(24(20)17-22)34(32,33)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHATTWNAXWVREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


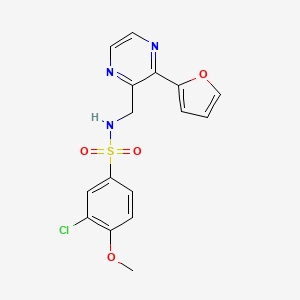
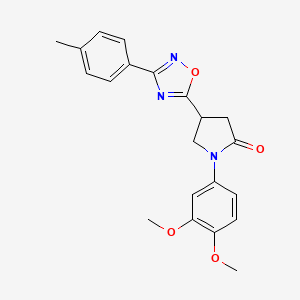


![N-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2453396.png)

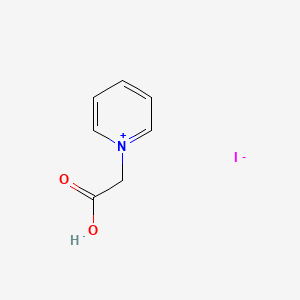

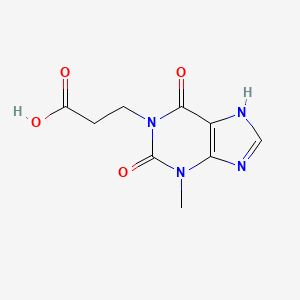
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
![6-Propyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2453410.png)
